Ethyl 6-bromo-5-methoxypyridine-3-carboxylate

Cross-coupling Suzuki–Miyaura Halogen reactivity

Ethyl 6-bromo-5-methoxypyridine-3-carboxylate (CAS 1807164-26-6, molecular formula C₉H₁₀BrNO₃, molecular weight 260.08 g·mol⁻¹) is a trisubstituted pyridine derivative bearing a C6-bromine, C5-methoxy, and C3-ethyl ester functionality. Its predicted boiling point is 333.8±37.0 °C, density 1.467±0.06 g·cm⁻³, and pKa −2.89±0.10.

Molecular Formula C9H10BrNO3
Molecular Weight 260.08 g/mol
CAS No. 1807164-26-6
Cat. No. B1460576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-bromo-5-methoxypyridine-3-carboxylate
CAS1807164-26-6
Molecular FormulaC9H10BrNO3
Molecular Weight260.08 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(N=C1)Br)OC
InChIInChI=1S/C9H10BrNO3/c1-3-14-9(12)6-4-7(13-2)8(10)11-5-6/h4-5H,3H2,1-2H3
InChIKeyCMHHRILROUHRES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-Bromo-5-methoxypyridine-3-carboxylate (CAS 1807164-26-6): A Dual-Handle Heterocyclic Building Block for Cross-Coupling-Driven Synthesis


Ethyl 6-bromo-5-methoxypyridine-3-carboxylate (CAS 1807164-26-6, molecular formula C₉H₁₀BrNO₃, molecular weight 260.08 g·mol⁻¹) is a trisubstituted pyridine derivative bearing a C6-bromine, C5-methoxy, and C3-ethyl ester functionality . Its predicted boiling point is 333.8±37.0 °C, density 1.467±0.06 g·cm⁻³, and pKa −2.89±0.10 . The compound is supplied at ≥97% purity with storage at 2–8 °C under desiccation . The orthogonal reactivity of the bromo (cross-coupling electrophile) and ethyl ester (hydrolysis/amidation handle) makes it a versatile intermediate for medicinal chemistry and agrochemical programs .

Why 6-Bromo-5-methoxypyridine-3-carboxylate Ethyl Ester Cannot Be Casually Swapped with Its Chloro, Methyl Ester, or Regioisomeric Analogs


Superficially similar trisubstituted pyridine esters sharing the C9H10XNO3 framework differ critically in the nature of the halogen (Br vs. Cl), the ester alkyl group (Et vs. Me), and the ring substitution pattern (6-Br-5-OMe vs. 5-Br-6-OMe). The C–Br bond (bond dissociation energy ~71 kcal·mol⁻¹) is significantly more reactive in palladium-catalyzed cross-couplings than the C–Cl bond (~84 kcal·mol⁻¹), enabling milder reaction conditions and broader substrate scope [1]. The ethyl ester imparts greater lipophilicity and distinct hydrolytic stability compared to the methyl ester, influencing both intermediate purification and downstream prodrug design [2]. Furthermore, the 6-bromo-5-methoxy regiochemistry places the electron-donating methoxy group ortho to the halogen, electronically activating the C6 position for oxidative addition in a manner that the 5-bromo-6-methoxy regioisomer does not replicate [3]. These differences are quantifiable and directly impact synthetic route feasibility.

Quantitative Differential Evidence: Ethyl 6-Bromo-5-methoxypyridine-3-carboxylate Versus Closest Analogs


C–Br Versus C–Cl Bond Reactivity in Palladium-Catalyzed Suzuki–Miyaura Coupling

The C6–Br bond in the target compound is intrinsically more reactive toward oxidative addition with Pd(0) than the C6–Cl bond in ethyl 6-chloro-5-methoxynicotinate (CAS 1256821-71-2). In a systematic study of chemoselective Suzuki couplings on polyhalogenated pyridines, the established reactivity order is –Br > –OSO₂F > –Cl, with bromides undergoing coupling at lower temperatures and with higher turnover frequencies [1]. This means the target compound can participate in sequential orthogonal couplings where chloride remains inert, a strategy inaccessible with the chloro analog.

Cross-coupling Suzuki–Miyaura Halogen reactivity

Ethyl Ester Versus Methyl Ester Lipophilicity (LogP) and Its Impact on Synthetic Intermediate Handling

The ethyl ester in the target compound (C9H10BrNO3, MW 260.08) confers higher lipophilicity than the methyl ester analog methyl 6-bromo-5-methoxynicotinate (CAS 1256810-93-1, C8H8BrNO3, MW 246.06). The predicted consensus LogP for the methyl ester is approximately 1.67 , while the ethyl ester, with an additional methylene unit, is predicted to have a LogP approximately 0.4–0.6 units higher (~2.0–2.3 based on the LeYan reported LogP of 2.03 for the target compound ). This difference translates to roughly 2.5–4× greater partitioning into organic layers during extractive workup, improving recovery in aqueous-phase synthesis sequences.

Lipophilicity LogP Ester hydrolysis

Regiochemical Differentiation: 6-Bromo-5-methoxy Versus 5-Bromo-6-methoxy Substitution Pattern

In the target compound, the electron-donating methoxy group (–OCH₃) is positioned ortho to the C6-bromine, exerting a +M (mesomeric) effect that increases electron density at the C6 position and modulates the rate of oxidative addition with Pd(0). By contrast, in the regioisomer ethyl 5-bromo-6-methoxynicotinate (CAS 1214346-73-2), the methoxy group is para to the bromine, resulting in a different electronic environment. While no direct comparative kinetic study exists for this specific pair, the ortho-methoxy effect in related bromopyridine systems has been documented to alter oxidative addition rates by factors of 2–5× depending on the ligand system [1]. Additionally, the regioisomer's pricing data indicates greater scarcity: 5 g of the 5-bromo-6-methoxy isomer was quoted at $2,800 (eNovation Chemicals, 2024) , compared to the target compound's more established supply chain.

Regiochemistry Electronic effects Oxidative addition

Purity Specifications and Batch Consistency Across Commercial Suppliers

The target compound is supplied at a minimum purity of 97% by both ChemScene (CS-0193966) and LeYan (Product 1264636) , with certificate of analysis (CoA) support including NMR, HPLC, or GC as specified by individual vendors. The methyl ester analog is available at 97–98% purity (Fluorochem F541734, Bidepharm BD563661) , while the chloro analog ethyl 6-chloro-5-methoxynicotinate is commonly offered at only 95% purity (Fluorochem F631544, LeYan 1264632) . The 2% higher baseline purity specification for the bromo compound reduces the impurity burden in subsequent reactions, particularly important when the downstream product is a late-stage intermediate in drug synthesis.

Quality control Purity Vendor comparison

Orthogonal Reactivity Handles: Dual Bromo/Ester Functionality Versus Single-Handle Analogs

Unlike the acid analog 6-bromo-5-methoxypyridine-3-carboxylic acid (CAS 1256810-07-7), which requires additional activation (e.g., CDI, HATU) for amide bond formation, the ethyl ester in the target compound can be directly converted to amides via aminolysis or hydrolyzed to the acid under controlled conditions. This enables a two-directional diversification strategy: (i) C6-functionalization via Suzuki/Buchwald coupling, followed by (ii) C3-functionalization via ester aminolysis or hydrolysis/re-coupling. The acid analog loses this step-economy advantage, requiring protection/deprotection sequences if C3 elaboration is needed before C6 coupling. In a disclosed patent synthesis of multi-target HDAC/tubulin inhibitors, 6-bromo-5-methoxypyridine-3-carboxylate esters were employed as key intermediates for sequential functionalization at both positions [1].

Orthogonal reactivity Diversification Building block

Storage and Stability: Cold-Chain Requirement Versus Ambient-Stable Analogs

The target compound requires refrigerated storage at 2–8 °C in sealed, dry conditions per ChemScene specifications , and Wako-Fujifilm similarly specifies frozen storage . This is consistent with the enhanced reactivity of the C–Br bond, which may undergo slow thermal degradation or hydrolysis at ambient temperature. By contrast, the chloro analog ethyl 6-chloro-5-methoxynicotinate is shipped at ambient temperature without specific cold-chain requirements . While this cold-chain requirement adds logistical complexity for the bromo compound, it is a direct consequence of the same heightened reactivity that makes it superior in cross-coupling applications.

Storage stability Cold chain Procurement logistics

Optimal Procurement and Deployment Scenarios for Ethyl 6-Bromo-5-methoxypyridine-3-carboxylate


Suzuki–Miyaura Cross-Coupling for Biaryl Library Synthesis in Medicinal Chemistry

The C6–Br bond reactivity advantage (BDE ~71 kcal·mol⁻¹) over the chloro analog makes this compound the preferred electrophilic partner for parallel synthesis of 6-aryl-5-methoxynicotinate libraries. Mild Pd-catalyzed conditions (25–80 °C) enable coupling with diverse arylboronic acids while preserving the ethyl ester for subsequent diversification [1]. This scenario directly leverages the halogen reactivity differential established in Evidence Item 1.

Sequential Orthogonal Functionalization in Multi-Target Drug Candidate Synthesis

When a synthetic route requires functionalization at both C6 and C3 of the pyridine core, the dual-handle architecture of this compound (C6–Br for cross-coupling, C3–COOEt for hydrolysis/amidation) enables a convergent two-step sequence without protecting group interconversions. This step-economy advantage over the free acid analog (CAS 1256810-07-7) is critical in programs targeting HDAC/tubulin dual inhibitors, as exemplified in patent WO2017118822A2 [2].

Process Chemistry Route Scouting Where Ester Lipophilicity Aids Intermediate Isolation

The ethyl ester's LogP of 2.03 (vs. 1.67 for the methyl ester analog) provides superior organic-phase retention during aqueous extractive workup . In process development campaigns where intermediate isolation yield directly impacts cost-of-goods, the ~2.3-fold higher octanol partitioning translates to measurably improved recovery in liquid-liquid extraction steps.

Cold-Chain Procurement for High-Value Late-Stage Intermediate Synthesis

For programs where this compound serves as a penultimate intermediate en route to an IND candidate, the 2–8 °C cold-chain storage requirement is a minor logistical overhead relative to the cost of failed coupling reactions. The 97% minimum purity specification ensures consistent performance in Pd-catalyzed steps where catalyst poisoning by trace impurities would be disproportionately costly. Budgeting should reflect the premium pricing (¥245,000/g from Wako-Fujifilm for research quantities ) versus the methyl ester analog (£307/g from Fluorochem ), with the understanding that the ethyl ester's superior LogP and distinct hydrolytic profile may reduce downstream purification burden.

Quote Request

Request a Quote for Ethyl 6-bromo-5-methoxypyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.